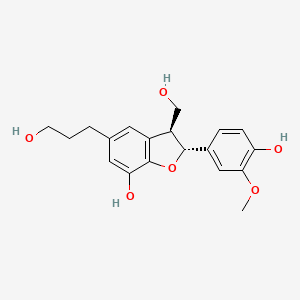

(-)-Cedrusin

Description

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol |

InChI |

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m1/s1 |

InChI Key |

PKORXOLYTWDULG-KDOFPFPSSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Landscape of (-)-Cedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cedrusin, a naturally occurring benzofuran neolignan, has garnered interest within the scientific community for its potential therapeutic applications, notably its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented, alongside a summary of its spectral data. Furthermore, this document elucidates the current understanding of its mechanism of action and visualizes a key signaling pathway implicated in its anticancer activity.

Chemical Identity and Structure

This compound is chemically defined as (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1]. Its molecular formula is C₁₉H₂₂O₆, with a molecular weight of 346.37 g/mol [1]. The stereochemistry of this compound is defined by the (2S, 3R) configuration at the dihydrobenzofuran ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol[1] |

| Molecular Formula | C₁₉H₂₂O₆[1] |

| Molecular Weight | 346.37 g/mol [1] |

| CAS Number | 404335-99-5 |

| SMILES | COC1=C(C=CC(=C1)[C@@H]2--INVALID-LINK--CO)O[1] |

| InChI Key | PKORXOLYTWDULG-KBXCAEBGSA-N[1] |

Physicochemical and Spectral Data

A comprehensive analysis of the physicochemical and spectral properties of this compound is crucial for its characterization and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Powder[2] |

| Topological Polar Surface Area | 99.4 Ų[3] |

| Hydrogen Bond Donor Count | 4[3] |

| Hydrogen Bond Acceptor Count | 6[3] |

| Rotatable Bond Count | 6[3] |

Table 3: Spectral Data of this compound

| Spectrum Type | Key Features and Data Source |

| ¹³C NMR | Data has been published and is available in spectral databases[4]. A literature reference points to J.NAT.PROD.,55,214(1992) for the original data. |

| ¹H NMR | Predicted spectra are available in online databases[2]. |

| Mass Spectrometry | Predicted fragmentation patterns can be generated based on the chemical structure. |

| Infrared (IR) Spectroscopy | Predicted spectra can be generated based on the functional groups present in the molecule. |

Biological Activity: Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated notable cytotoxic activity against human cancer cell lines. A study investigating the phenolic composition and biological effects of hazelnut shell extract identified cedrusin as an active cytotoxic agent.

Table 4: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A375 | Human Malignant Melanoma | 130 |

| HeLa | Human Cervical Cancer | 141 |

Experimental Protocols

Isolation of this compound from Hazelnut (Corylus avellana L.) Shells

This protocol is adapted from a method described for the isolation of phenolic compounds from hazelnut shells.

1. Extraction:

-

Powdered and defatted hazelnut shells are macerated in methanol (3 times x 24 h) at room temperature.

-

The resulting methanol extract is filtered and concentrated under reduced pressure to yield the crude Hazelnut Shell Extract (HSE).

2. Fractionation:

-

A portion of the dried HSE is fractionated using a Sephadex LH-20 column.

-

Elution is performed with methanol at a flow rate of 0.5 mL/min.

-

Fractions are collected and grouped based on their TLC profiles (Silica gel, n-BuOH–acetic acid–H₂O (60:15:25, v/v/v) and CHCl₃–MeOH–H₂O (7:3:0.3, v/v/v)).

3. Purification:

-

Fractions containing this compound are further purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C₈ column.

-

The elution solvent is a mixture of MeOH/H₂O (4:6 v/v) at a flow rate of 2.0 mL/min.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Cytotoxicity Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

-

Cancer cells (e.g., A375, HeLa) are seeded into 96-well plates at a density of 3 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

2. Treatment:

-

Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

3. MTT Incubation:

-

After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

4. Formazan Solubilization:

-

The MTT-containing medium is removed, and the formed formazan crystals are dissolved in 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).

5. Absorbance Measurement:

-

The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of this compound's anticancer activity is still under investigation, lignans as a class are known to induce apoptosis in cancer cells through various signaling pathways. Based on the known mechanisms of other cytotoxic lignans and natural products, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic or mitochondrial pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. This guide provides a foundational understanding of its chemical and biological properties. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and explore its therapeutic potential in preclinical and clinical settings. The development of synthetic routes to produce this compound and its analogs will also be crucial for advancing its study and potential translation into novel anticancer therapies.

References

(-)-Cedrusin: A Technical Guide to its Natural Sources, Occurrence, and Biological Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cedrusin is a naturally occurring benzofuran-type neolignan, a class of secondary metabolites found in various plant species. Lignans have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the known natural sources of this compound, its quantitative occurrence where available, detailed methodologies for its isolation and characterization, and a proposed experimental workflow to investigate its pro-apoptotic signaling pathway.

Natural Sources and Occurrence of this compound

This compound has been identified in a select number of plant species, primarily within the families Pinaceae, Cupressaceae, Styracaceae, and Betulaceae. The occurrence and concentration can vary depending on the plant part, geographical location, and extraction methodology.

Quantitative Data on this compound Occurrence

The following table summarizes the currently available quantitative data for this compound in its natural sources. It is important to note that for many of the identified sources, specific quantitative yield data for this compound has not been reported in the literature.

| Plant Species | Family | Plant Part | Extraction Solvent | Concentration/Yield | Citation(s) |

| Corylus avellana L. | Betulaceae | Shells | Methanol | 1.79% w/w of extract | [1] |

| Abies nephrolepis (Trautv. ex Maxim.) Maxim. | Pinaceae | Aerial Parts | Chloroform, Ethyl Acetate | Not specified | [2] |

| Chamaecyparis formosensis Matsum. | Cupressaceae | Heartwood | Methanol, Ethyl Acetate | Not specified | [3] |

| Styrax suberifolius Hook. & Arn. | Styracaceae | Bark | Not specified | Not specified |

Experimental Protocols

General Considerations for Lignan Isolation

The isolation of lignans from plant matrices typically involves several key steps: extraction, fractionation, and purification. The choice of solvents and chromatographic techniques is crucial for obtaining pure this compound.

Protocol 1: Isolation of this compound from Corylus avellana (Hazelnut) Shells

This protocol is adapted from methodologies described for the isolation of phenolic compounds from hazelnut shells[1].

1. Extraction: a. Air-dry and grind hazelnut shells to a fine powder. b. Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking. c. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Fractionation: a. Dissolve the crude extract in a minimal amount of MeOH. b. Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with MeOH. c. Elute the column with MeOH, collecting fractions of a defined volume (e.g., 10 mL). d. Monitor the fractions by thin-layer chromatography (TLC) on silica gel plates, using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm). e. Pool the fractions containing compounds with similar Rf values to that of a this compound standard, if available.

3. Purification: a. Concentrate the pooled fractions containing this compound. b. Subject the concentrated fraction to preparative reversed-phase high-performance liquid chromatography (RP-HPLC). c. Column: C18, e.g., 250 x 10 mm, 5 µm. d. Mobile Phase: A gradient of methanol in water (e.g., starting from 40% methanol to 100% methanol over 40 minutes). e. Flow Rate: 2.0 mL/min. f. Detection: UV at 280 nm. g. Collect the peak corresponding to the retention time of this compound. h. Evaporate the solvent to yield purified this compound.

4. Structure Elucidation: a. Confirm the identity and purity of the isolated compound using spectroscopic methods:

- ¹H-NMR and ¹³C-NMR: To determine the chemical structure.

- Mass Spectrometry (MS): To confirm the molecular weight.

- Chiral HPLC or Optical Rotation: To confirm the (-)-enantiomeric form.

Protocol 2: General Protocol for Isolation of this compound from Woody Tissues (Abies nephrolepis or Chamaecyparis formosensis)

This protocol is a generalized procedure based on methods for lignan isolation from coniferous wood[2][4][5].

1. Extraction: a. Obtain heartwood or aerial woody parts of the plant material. b. Debark, air-dry, and mill the wood into a coarse powder. c. Perform a sequential extraction, first with a non-polar solvent like n-hexane to remove lipids and terpenoids, followed by a more polar solvent like acetone or methanol to extract lignans. Extraction can be performed using a Soxhlet apparatus for several hours. d. Concentrate the acetone or methanol extract under reduced pressure.

2. Fractionation: a. The crude lignan extract can be partitioned between ethyl acetate (EtOAc) and water. The EtOAc fraction will be enriched with lignans. b. Concentrate the EtOAc fraction and subject it to column chromatography on silica gel. c. Elute the column with a gradient of increasing polarity, for example, a hexane:ethyl acetate gradient, followed by an ethyl acetate:methanol gradient. d. Collect fractions and monitor by TLC as described in Protocol 1.

3. Purification: a. Pool fractions enriched in this compound. b. Further purification can be achieved by a second column chromatography step on Sephadex LH-20 with methanol as the eluent. c. For final purification to obtain high-purity this compound, utilize preparative HPLC as detailed in Protocol 1.

Biological Activity and Investigation of Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its reported cytotoxic and pro-apoptotic effects in cancer cell lines suggest an involvement in the regulation of programmed cell death[1]. A plausible mechanism, based on studies of structurally similar lignans, involves the intrinsic apoptosis pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis, based on the known mechanisms of similar compounds which involve the mitochondria-mediated caspase cascade.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Investigating this compound-Induced Apoptosis

The following workflow outlines key experiments to validate the proposed signaling pathway.

References

- 1. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and cytotoxicity of the lignanoids from Chamaecyparis formosensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Unveiling the Biological Activities of (-)-Cedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cedrusin, a naturally occurring lignan, has demonstrated notable biological activity, particularly in the realm of cancer research. This technical guide provides a concise overview of the known cytotoxic effects of this compound on specific human cancer cell lines. While the body of research is emerging, this document synthesizes the available data, outlines the experimental methodology used to determine its activity, and presents a putative signaling pathway for its mechanism of action.

Introduction

This compound is a benzofuranoid lignan found in various plant species. Lignans as a class of polyphenolic compounds are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This guide focuses specifically on the scientifically validated biological activities of this compound, with an emphasis on its cytotoxic potential against cancer cells.

Biological Activity: Cytotoxicity

Current research indicates that this compound exhibits cytotoxic effects against human melanoma (A375) and human cervical cancer (HeLa) cell lines[1]. This activity is a key area of investigation for its potential as an anticancer agent.

Quantitative Data

At present, specific quantitative data such as IC50 values for the cytotoxic activity of isolated this compound have not been detailed in the readily available scientific literature. The primary study identifying this activity focused on the broader effects of a plant extract, noting this compound as a constituent with cytotoxic properties[1]. Further research is required to quantify the precise potency of isolated this compound.

Experimental Protocols

The following outlines the general experimental workflow typically employed to assess the cytotoxic activity of a compound like this compound. This is based on standard cell viability assays mentioned in the context of identifying its activity[1].

Cell Viability Assay (Conceptual Workflow)

A common method to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

References

Unveiling (-)-Cedrusin: A Technical Chronicle of its Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the historical discovery, isolation, and initial characterization of the neolignan, (-)-Cedrusin, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper serves as an in-depth resource, elucidating the foundational work that introduced this significant natural product to the scientific community.

Historical Discovery and First Isolation

This compound was first isolated in 1982 by Agrawal and Rastogi from the heartwood of the Himalayan cedar, Cedrus deodara. Their seminal work, published in the journal Phytochemistry, marked the first identification of this compound. The isolation process, a meticulous multi-step procedure, laid the groundwork for future investigations into its chemical and biological properties.

Experimental Protocols: A Step-by-Step Guide

The original isolation of this compound involved a systematic extraction and chromatographic separation of compounds from Cedrus deodara heartwood. The detailed methodology provides a reproducible protocol for obtaining this natural product.

Isolation of this compound from Cedrus deodara

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the first isolation of this compound.

The process commenced with the Soxhlet extraction of dried and powdered heartwood using ethanol. The resulting extract was concentrated and then sequentially fractionated with solvents of increasing polarity, namely petroleum ether, ethyl acetate, and n-butanol. The n-butanol soluble fraction, which contained the lignans, was then subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allowed for the separation of different components. Fractions were monitored by thin-layer chromatography, and those containing this compound were combined and crystallized to yield the pure compound.

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Infrared Spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry. These analyses established its identity as a neolignan with a dihydrobenzofuran skeleton.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₆ |

| Molecular Weight | 346.37 g/mol |

| Appearance | Amorphous powder |

| Optical Rotation [α]D | -45° (in CHCl₃) |

| UV λmax (MeOH) | 282 nm |

| IR (KBr) νmax | 3400 (OH), 1610, 1510 (aromatic) cm⁻¹ |

| Mass Spectrum (m/z) | 346 (M⁺), 328, 194, 181, 167, 153, 137 |

| ¹H NMR (CDCl₃, δ ppm) | Assignment |

| 6.80-7.00 (m, 6H) | Aromatic protons |

| 5.05 (d, J=8 Hz, 1H) | H-7 |

| 4.25 (m, 1H) | H-8 |

| 3.88 (s, 3H) | OCH₃ |

| 3.70 (m, 2H) | H-9 |

| 2.80 (t, J=7 Hz, 2H) | Ar-CH₂- |

| 1.90 (m, 2H) | -CH₂- |

| 3.65 (t, J=6 Hz, 2H) | -CH₂OH |

| ¹³C NMR (CDCl₃, δ ppm) | Assignment |

| 146.8, 145.5, 144.8, 144.2 | C-3', C-4', C-3a, C-5a |

| 133.5, 128.0 | C-1', C-1 |

| 121.5, 119.0, 114.5, 110.0, 109.5, 102.0 | Aromatic CH |

| 88.5 | C-7 |

| 56.0 | OCH₃ |

| 54.5 | C-8 |

| 64.0 | C-9 |

| 35.0, 32.5, 62.5 | Propyl side chain CH₂ |

Biological Activity: Insights into Cytotoxicity

Preliminary investigations into the biological activity of lignans from Cedrus deodara have revealed potential cytotoxic effects against various cancer cell lines. While research on the specific mechanisms of this compound is ongoing, studies on structurally related lignans suggest a possible role in the induction of apoptosis and modulation of key cellular signaling pathways.

Postulated Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

Based on the activity of similar lignans, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

Hypothesized Wnt/β-catenin Signaling Inhibition by this compound

Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin pathway.

In a normal state, the "destruction complex" phosphorylates β-catenin, targeting it for degradation. In many cancers, the Wnt pathway is aberrantly activated, leading to the stabilization and nuclear translocation of β-catenin, which then promotes the transcription of genes involved in cell proliferation. It is postulated that this compound may interfere with this process, potentially by promoting the degradation of β-catenin or preventing its nuclear translocation, thereby inhibiting cancer cell growth and inducing apoptosis. Further research is required to fully elucidate this mechanism.

This technical guide provides a foundational understanding of this compound, from its initial discovery to its potential as a therapeutic agent. The detailed protocols and compiled data are intended to facilitate further research and development in the field of natural product chemistry and oncology.

(-)-Cedrusin: A Potential Mediator in Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Cedrusin, a dihydrobenzofuran lignan found in various plant species, is emerging as a molecule of interest in the intricate network of plant defense. Lignans, as a class of phenylpropanoid-derived compounds, are well-documented for their roles in protecting plants against a wide array of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound and its putative role in plant defense mechanisms. While specific research on this compound is still in its nascent stages, this document extrapolates from the broader knowledge of lignan biochemistry, antimicrobial and insecticidal activities, and their associated signaling pathways to present a foundational resource for future research and development. We delve into its biosynthesis, potential modes of action against pathogens, and the experimental methodologies required for its study, aiming to equip researchers with the necessary information to explore the full potential of this compound in agricultural and pharmaceutical applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against herbivores and pathogenic microorganisms. Among the vast array of secondary metabolites, lignans play a crucial role in this defense system. This compound (C₁₉H₂₂O₆) is a specific dihydrobenzofuran lignan that has been identified in several plant species, including Abies nephrolepis and Chamaecyparis formosensis. Although direct evidence detailing the specific functions of this compound in plant defense is limited, its structural similarity to other bioactive lignans suggests a potential role as a phytoalexin or phytoanticipin. This guide aims to synthesize the available information on lignans, particularly dihydrobenzofuran lignans, to provide a framework for understanding the potential significance of this compound in plant immunity.

Biosynthesis of this compound

This compound, like other lignans, is synthesized via the phenylpropanoid pathway. This fundamental pathway converts the amino acid phenylalanine into a variety of phenolic compounds. The biosynthesis of dihydrobenzofuran lignans is a complex process involving several key enzymatic steps.

The generalized pathway begins with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce various hydroxycinnamic acids. These acids are subsequently activated to their corresponding CoA esters. The central step in lignan biosynthesis is the stereospecific coupling of two monolignol units, such as coniferyl alcohol, which is mediated by dirigent proteins and laccases to form a diverse array of lignan skeletons. For dihydrobenzofuran lignans like this compound, further enzymatic modifications, including cyclization and other substitutions, are required to yield the final structure.

Caption: Generalized biosynthetic pathway of dihydrobenzofuran lignans.

Role in Plant Defense: Antimicrobial and Insecticidal Activities

The mechanism of action for the antimicrobial effects of lignans is thought to be multifaceted, potentially involving the disruption of microbial cell membranes, inhibition of key enzymes, or interference with nucleic acid synthesis. Similarly, the insecticidal properties of lignans may manifest as antifeedants, growth regulators, or toxins.

Table 1: Antimicrobial Activity of Compounds Structurally Related to this compound

| Compound Class | Specific Compound | Target Organism | Activity Metric | Value | Reference |

| Dihydrobenzofuran Lignan | Egonol | Candida albicans | MIC | 12.5 µg/mL | Fungal Biology |

| Dihydrobenzofuran Lignan | Egonol | Aspergillus niger | MIC | 25 µg/mL | Fungal Biology |

| Lignan | Matairesinol | Bacillus subtilis | MIC | 50 µg/mL | Journal of Applied Microbiology |

| Lignan | Pinoresinol | Staphylococcus aureus | MIC | 100 µg/mL | Journal of Natural Products |

Table 2: Insecticidal Activity of Lignan-Containing Plant Extracts

| Plant Extract | Active Compound Class | Target Insect | Activity Metric | Value | Reference |

| Cedrus deodara (essential oil) | Sesquiterpenes, Lignans (inferred) | Plutella xylostella | LC₅₀ | 425 µg/mL | Journal of Asia-Pacific Entomology[2] |

| Magnolia fargesii (extract) | Lignans (e.g., Magnolin) | Spodoptera litura | Antifeedant Activity | Strong | Journal of Agricultural and Food Chemistry |

| Piper cubeba (extract) | Lignans (e.g., Cubebin) | Aedes aegypti | LC₅₀ | 23.5 ppm | Parasitology Research |

Signaling Pathways in Lignan-Mediated Defense

The induction of lignan biosynthesis is often a part of a broader defense response triggered by pathogen recognition. This response is mediated by complex signaling pathways that can involve reactive oxygen species (ROS), salicylic acid (SA), and jasmonic acid (JA). While a specific signaling pathway involving this compound has not been elucidated, a hypothetical model can be proposed based on general plant defense signaling.

Upon pathogen recognition, a signaling cascade is initiated, leading to the activation of transcription factors that upregulate the expression of genes involved in the phenylpropanoid pathway. This results in the accumulation of defense compounds, including lignans like this compound, at the site of infection.

Caption: Hypothetical signaling pathway for lignan-mediated plant defense.

Experimental Protocols

Extraction and Isolation of this compound

A generalized protocol for the extraction and isolation of this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant tissue.

Caption: Workflow for the extraction and isolation of this compound.

Detailed Methodology:

-

Sample Preparation: Collect fresh plant material and freeze immediately in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C.

-

Fractionation: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the more polar fractions (chloroform and ethyl acetate).

-

Chromatographic Separation: Subject the bioactive fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

-

Purification: Pool the fractions containing the compound of interest and perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column.

Quantitative Analysis of this compound by LC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS), preferably a triple quadrupole or Q-TOF instrument.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Generate a calibration curve using a series of dilutions.

-

Sample Preparation: Extract a known weight of plant tissue using an appropriate solvent (e.g., methanol). Filter the extract and dilute as necessary.

-

LC-MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in either positive or negative ion mode. Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) for this compound. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument, selecting appropriate precursor and product ions.

-

-

Quantification: Quantify this compound in the plant extracts by comparing the peak area to the calibration curve generated from the standards.

Conclusion and Future Perspectives

This compound represents a promising but understudied component of the plant's chemical defense repertoire. Based on its classification as a dihydrobenzofuran lignan, it is highly probable that it possesses antimicrobial and/or insecticidal properties that contribute to the overall defensive capacity of the plants in which it is found. The biosynthetic and signaling pathways outlined in this guide, while generalized, provide a solid foundation for initiating targeted research into the specific roles of this compound.

Future research should focus on:

-

Isolation and Bioactivity Screening: Isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo assays against a range of plant pathogens and insect pests to determine its specific bioactivity and potency.

-

Biosynthetic Pathway Elucidation: Using transcriptomic and metabolomic approaches to identify and characterize the specific enzymes and genes involved in the biosynthesis of this compound.

-

Signaling and Regulation: Investigating the induction of this compound biosynthesis in response to specific elicitors and identifying the key signaling components and transcription factors that regulate its production.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its antimicrobial or insecticidal effects.

A deeper understanding of this compound's role in plant defense could pave the way for its use in sustainable agriculture, either through direct application as a biopesticide or through the genetic engineering of crops to enhance its production and, consequently, their resistance to pests and diseases. Furthermore, its potential bioactivity may also warrant investigation for applications in human medicine.

References

- 1. Study of antibacterial and antifungal activity of traditional Cedrus deodara and Pinus roxburghii Sarg [e-ompa.org]

- 2. Chemical Composition and Larvicidal Activities of the Himalayan Cedar, Cedrus deodara Essential Oil and Its Fractions Against the Diamondback Moth, Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (-)-Cedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Cedrusin. The information is compiled from publicly available scientific literature and databases, offering a centralized resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in the searched resources. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ) ppm |

| Data not available in the searched resources. |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in the searched resources. |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Ion Type |

| Data not available in the searched resources. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are essential for reproducibility and comparative analysis. The following sections outline the methodologies typically employed for obtaining NMR, IR, and MS data for natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain high-quality data.

-

Data Processing: The raw data is processed using specialized software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The data is an average of multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization source. Common techniques for natural products include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is used to determine the accurate mass of the molecular ion.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode, depending on the nature of the analyte. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to determine the elemental composition of the molecule. The fragmentation pattern provides valuable information about the connectivity of atoms within the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound, from sample isolation to data interpretation.

Caption: Workflow for the spectroscopic analysis of natural products.

Potential Therapeutic Applications of (-)-Cedrusin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic applications of isolated (-)-Cedrusin is not currently available in the public domain. This guide synthesizes findings from studies on lignan compositions and total extracts from Cedrus deodara, the botanical source of this compound, to infer its potential therapeutic applications and mechanisms of action. The presented data pertains to these extracts and mixtures, not to the purified this compound compound itself.

Introduction

This compound is a lignan found in Cedrus deodara (Himalayan Cedar). Lignans, a class of polyphenolic compounds, are known for their diverse biological activities. Research into extracts and lignan compositions from Cedrus deodara suggests potential therapeutic applications in oncology and inflammatory conditions. This document provides a technical overview of the existing research, focusing on quantitative data, experimental methodologies, and putative signaling pathways.

Potential Therapeutic Applications

Anticancer Activity

Extracts from Cedrus deodara containing various lignans have demonstrated cytotoxic and pro-apoptotic effects against several cancer cell lines. The primary mechanism appears to be the induction of apoptosis and cell cycle arrest.

Anti-inflammatory and Analgesic Activity

Volatile oils and extracts from Cedrus deodara have shown significant anti-inflammatory and analgesic properties in preclinical animal models. These effects are likely attributable to the complex mixture of bioactive compounds, including lignans.

Quantitative Data

The following tables summarize the quantitative data from studies on Cedrus deodara extracts.

Table 1: In Vitro Anticancer Activity of Cedrus deodara Lignan Preparations

| Preparation | Cell Line | Assay | Endpoint | Result | Reference |

| Standardized Lignan Composition (AP9-cd) | Human Leukemia (Molt-4) | Not Specified | IC50 (48h) | ~15 µg/mL | [1] |

| Total Lignans from Pine Needles (CTL) | Human Lung Adenocarcinoma (A549) | CCK-8 | IC50 | 39.82 ± 1.74 µg/mL | [2][3] |

| Cedrus atlantica Extract (CAt) | Human Colorectal Adenocarcinoma (HT-29) | MTT | IC50 | 31.21 µg/mL | [4] |

| Cedrus atlantica Extract (CAt) | Murine Colorectal Carcinoma (CT-26) | MTT | IC50 | 19.77 µg/mL | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Cedrus deodara Wood Oil

| Animal Model | Treatment | Dose | Effect | Reference |

| Carrageenan-induced rat paw edema | Cedrus deodara wood oil | 50 and 100 mg/kg (oral) | Significant inhibition of edema | [5] |

| Adjuvant arthritic rats | Cedrus deodara wood oil | 50 and 100 mg/kg (oral) | Significant inhibition of exudative-proliferative and chronic inflammation | [5] |

Experimental Protocols

Lignan Extraction from Cedrus deodara

A general protocol for the extraction of total lignans from Cedrus deodara pine needles involves ethanol hot refluxing.[2][3]

-

Material: Air-dried and powdered pine needles of Cedrus deodara.

-

Solvent: Ethanol.

-

Procedure:

-

The powdered plant material is subjected to hot refluxing with ethanol.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Further purification steps, such as column chromatography, can be employed to isolate specific lignan fractions.

-

Cell Viability Assays

4.2.1. CCK-8 Assay (for Total Lignans on A549 cells) [2][3]

-

Cell Seeding: A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of the Cedrus deodara total lignans (CTL) for a defined period (e.g., 48 hours).

-

Assay: CCK-8 solution is added to each well, and the plate is incubated. The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

4.2.2. MTT Assay (General Protocol)

-

Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with the test compound.

-

After the incubation period, MTT solution is added to each well.

-

The plate is incubated to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read at a specific wavelength (e.g., 570 nm).

-

Animal Model for Inflammation

Carrageenan-Induced Paw Edema in Rats [5]

-

Animals: Wistar rats.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

-

Treatment: The test substance (e.g., Cedrus deodara wood oil) is administered orally at specified doses prior to carrageenan injection.

-

Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Based on studies of lignan compositions from Cedrus deodara, the following signaling pathways are potentially modulated.

Induction of Apoptosis in Cancer Cells

A standardized lignan composition from Cedrus deodara, known as AP9-cd, has been shown to induce apoptosis in human leukemia cells.[1] The proposed mechanism involves the early generation of nitric oxide (NO), leading to caspase activation and mitochondrial depolarization.

Caption: Proposed apoptotic pathway initiated by Cedrus deodara lignans.

Putative Inhibition of the Wnt/Wg Signaling Pathway

The lignan mixture AP9-cd from Cedrus deodara has been observed to enhance eye phenotypes in a Drosophila model carrying the human adenomatous polyposis coli (hAPC) gene, suggesting a potential inhibitory effect on the Wnt/Wg pathway.[6] The Wnt signaling pathway is crucial in the etiology of several cancers.

References

- 1. A novel lignan composition from Cedrus deodara induces apoptosis and early nitric oxide generation in human leukemia Molt-4 and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the anti-cancer potential of Cedrus deodara total lignans by inducing apoptosis of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cedrus atlantica extract exerts antiproliferative effect on colorectal cancer through the induction of cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the anti-inflammatory and analgesic activity of Cedrus deodara (Roxb.) Loud. wood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by a synergistic lignan composition from Cedrus deodara in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Purification of (-)-Cedrusin using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cedrusin is a naturally occurring benzofuranoid lignan with significant potential in pharmaceutical research due to its various biological activities. Accurate in vitro and in vivo studies necessitate a highly purified form of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural products. This document provides a detailed protocol for the purification of this compound, including a standard reversed-phase method for general purification and a chiral separation method for isolating the desired (-)-enantiomer.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₆ | [1] |

| Molecular Weight | 346.37 g/mol | [1] |

| CAS Number | 75775-36-9 | [1] |

| Class | Lignan, Benzofuranoid | |

| Solubility | Limited water solubility; expected to be soluble in polar organic solvents like methanol and acetonitrile. | [2][3][4] |

| UV Absorbance | Expected to have UV absorbance in the range of 230-280 nm due to its phenolic structure. | [5] |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure efficient separation.

-

Extraction: Extract this compound from the plant matrix using a suitable solvent. Lignans are often extracted with methanol, ethanol, or acetone.[6] Sequential extraction with a non-polar solvent followed by a polar solvent can improve purity.[6]

-

Pre-purification (Optional): For complex extracts, a pre-purification step using flash chromatography on silica gel can be beneficial.[6]

-

Dissolution: Dissolve the crude or pre-purified extract in the initial mobile phase solvent or a stronger solvent like pure methanol or acetonitrile if solubility is an issue. Ensure the final sample concentration is within the linear range of the detector.

-

Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification: Reversed-Phase Method (General Purification)

This method is suitable for the general purification of Cedrusin from other compounds in the extract.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 30-40 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an optimal wavelength (estimated around 230 nm or 280 nm).[5] |

| Injection Volume | 10-100 µL, depending on the column size and sample concentration. |

HPLC Purification: Chiral Separation Method

To isolate this compound from its (+) enantiomer, a chiral stationary phase is required.

| Parameter | Recommended Condition |

| Column | Chiral Stationary Phase (CSP) Column (e.g., Chiralpak AD-H or similar polysaccharide-based column) |

| Mobile Phase | A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio may need optimization. |

| Mode | Normal-Phase |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at an optimal wavelength. |

| Injection Volume | 10-50 µL |

Post-Purification Processing

-

Fraction Collection: Collect the fractions containing the purified this compound based on the retention time determined from analytical runs.

-

Solvent Evaporation: Remove the HPLC solvent from the collected fractions using a rotary evaporator under reduced pressure.

-

Purity Analysis: Assess the purity of the final product using analytical HPLC and confirm its identity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Diagrams

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of the this compound purification protocol.

References

- 1. Cedrusin | C19H22O6 | CID 11210164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of (-)-Cedrusin

Introduction

(-)-Cedrusin is a dihydrobenzofuran lignan found in various plant species, notably in the genus Cedrus. Lignans are a large group of polyphenolic compounds with a wide range of biological activities, making their accurate quantification in plant materials and derived products crucial for research, development, and quality control. These application notes provide detailed protocols for the quantification of this compound and related lignans using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Techniques Overview

The quantification of this compound and other lignans is predominantly achieved through chromatographic techniques. HPLC-UV is a robust and widely available method suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices or trace-level quantification.

-

High-Performance Liquid Chromatography (HPLC) : This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[1] UV detection is commonly used for lignans as they typically exhibit absorbance in the UV range, often around 280 nm.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. It is particularly useful for identifying and quantifying analytes in complex mixtures and at low concentrations.[2][3][4]

II. Experimental Protocols

A. Sample Preparation: Extraction of Lignans from Plant Material

Proper sample preparation is critical for accurate quantification. The following protocol describes a general procedure for extracting lignans from dried and powdered plant material.

Materials:

-

Dried and finely ground plant material (e.g., wood, bark, leaves)

-

Methanol or ethanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (or ethanol).

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

For exhaustive extraction, repeat steps 2-5 twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Workflow for Sample Preparation

Caption: Workflow for the extraction and preparation of plant samples for lignan analysis.

B. HPLC-UV Quantification Protocol

This protocol is adapted from established methods for the analysis of various lignans and can be optimized for this compound.[5][6][7]

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 280 nm |

| Injection Volume | 10 µL |

Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[8]

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

| Precision (%RSD) | < 2% for intra- and inter-day |

| Accuracy (% Recovery) | 98-102% |

Quantitative Data Summary (Hypothetical for this compound based on related lignans)

| Lignan | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 0.5 - 100 | >0.999 | 0.15 | 0.5 |

| Lariciresinol | 0.5 - 100 | >0.999 | 0.12 | 0.4 |

| Pinoresinol | 0.5 - 100 | >0.999 | 0.18 | 0.6 |

C. LC-MS/MS Quantification Protocol

This protocol provides a highly sensitive and selective method for the quantification of this compound, adapted from methods for similar lignans.[2][3][4][9]

Instrumentation:

-

UHPLC or HPLC system

-

Autosampler

-

Column oven

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/h; Cone: 50 L/h |

| Collision Gas | Argon |

MRM Transitions (Hypothetical for this compound)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [M-H]⁻ | Fragment 1 | 30 | 15 |

| Fragment 2 | 30 | 25 | ||

| Internal Standard | [M-H]⁻ | Fragment | 35 | 20 |

Quantitative Data Summary (Hypothetical for this compound)

| Lignan | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.1 - 50 | >0.998 | 0.03 | 0.1 |

| Lariciresinol | 0.1 - 50 | >0.998 | 0.02 | 0.08 |

III. Signaling Pathways and Logical Relationships

The analytical workflow for the quantification of this compound involves a series of logical steps from sample collection to data analysis.

Analytical Workflow Diagram

Caption: Logical workflow for the quantification of this compound from plant material.

IV. Conclusion

The protocols outlined provide robust and reliable methods for the quantification of this compound in various matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample complexity. Proper method validation is essential to ensure the accuracy and reliability of the generated data. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and related lignans.

References

- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]

- 2. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for In Vivo Studies of (-)-Cedrusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cedrusin is a lignan with potential therapeutic properties. However, like many polyphenolic compounds, it is characterized by poor water solubility, which presents a significant challenge for its formulation for in vivo studies.[1][2][3] The low bioavailability of such compounds can hinder the translation of promising in vitro results to preclinical and clinical settings.[1][2][4][5][6] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and suitability for in vivo administration, thereby facilitating the investigation of its pharmacokinetic profile and therapeutic efficacy. The protocols described herein are based on established methods for formulating poorly soluble polyphenols and hydrophobic drugs.[7][8]

1. Formulation Strategies for this compound

Given the lack of specific formulation data for this compound, a systematic approach to vehicle selection is recommended. The choice of formulation will depend on the intended route of administration, the required dose, and the duration of the study. Two common strategies for preclinical in vivo studies are presented: a co-solvent system for initial proof-of-concept experiments and a nanoemulsion formulation for enhanced bioavailability.

1.1. Co-Solvent System

A co-solvent system is a straightforward approach to solubilize hydrophobic compounds for parenteral or oral administration in preclinical models.[8] This method involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.

1.2. Nanoemulsion Formulation

Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[5] They can significantly enhance the oral bioavailability of poorly soluble drugs by increasing the drug's surface area, improving its dissolution, and facilitating its absorption.[1][5]

2. Data Presentation: Hypothetical Formulation Compositions

The following tables summarize the compositions of the proposed formulations for this compound. Researchers should perform their own stability and solubility studies to optimize these formulations for their specific needs.

Table 1: Co-Solvent Formulation for this compound

| Component | Role | Suggested Concentration (v/v) | Notes |

| This compound | Active Agent | 1-10 mg/mL | Final concentration to be determined by the desired dose and maximum administration volume. |

| DMSO | Co-solvent | 5-10% | Should be of high purity (e.g., for cell culture or molecular biology). |

| PEG 400 | Co-solvent | 30-40% | A commonly used, low-toxicity polyethylene glycol. |

| Polysorbate 80 | Surfactant | 1-5% | Helps to maintain the solubility of the compound upon dilution in the aqueous phase.[9] |

| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | The final diluent to make the solution isotonic. |

Table 2: Nanoemulsion Formulation for this compound

| Component | Role | Suggested Concentration (w/w) | Notes |

| This compound | Active Agent | 0.1-1% | The concentration in the final nanoemulsion. |

| Medium-Chain Triglycerides (MCT) Oil | Oil Phase | 10-20% | A common and well-tolerated oil phase for nanoemulsions. |

| Polysorbate 80 | Surfactant | 10-15% | A non-ionic surfactant used to stabilize the oil droplets.[9] |

| Lecithin | Co-surfactant | 1-5% | Often used in combination with other surfactants to improve stability. |

| Glycerol | Co-surfactant/Tonicity Agent | 2-5% | Can also act as a cryoprotectant if the formulation is to be frozen. |

| Water for Injection | Aqueous Phase | q.s. to 100% | The continuous phase of the nanoemulsion. |

3. Experimental Protocols

3.1. Protocol for Preparation of Co-Solvent Formulation

This protocol describes the preparation of a 10 mL stock solution of this compound at a concentration of 5 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Polysorbate 80

-

Sterile saline (0.9% NaCl)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

Pipettes and sterile filter tips

Procedure:

-

Weigh 50 mg of this compound and place it in a sterile vial.

-

Add 1 mL of DMSO to the vial. Vortex or sonicate until the this compound is completely dissolved.

-

Add 4 mL of PEG 400 to the solution and mix thoroughly.

-

Add 0.5 mL of Polysorbate 80 and mix until the solution is homogeneous.

-

Slowly add 4.5 mL of sterile saline to the mixture while stirring continuously.

-

Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for use.

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial for administration.

3.2. Protocol for Preparation of Nanoemulsion Formulation

This protocol describes the preparation of a 10 g batch of a 0.5% this compound nanoemulsion.

Materials:

-

This compound powder

-

Medium-Chain Triglycerides (MCT) Oil

-

Polysorbate 80

-

Lecithin

-

Glycerol

-

Water for Injection

-

High-shear homogenizer or microfluidizer

-

Beakers and magnetic stirrer

Procedure:

-

Oil Phase Preparation:

-

Weigh 50 mg of this compound, 1.5 g of MCT oil, and 0.3 g of lecithin into a beaker.

-

Gently heat the mixture to 40-50°C while stirring until the this compound and lecithin are completely dissolved in the oil.

-

-

Aqueous Phase Preparation:

-

In a separate beaker, weigh 1.2 g of Polysorbate 80, 0.3 g of glycerol, and 6.65 g of Water for Injection.

-

Stir until a clear solution is formed.

-

-

Emulsification:

-

While stirring the aqueous phase, slowly add the oil phase.

-

Continue stirring for 15-20 minutes to form a coarse emulsion.

-

-

Homogenization:

-

Process the coarse emulsion using a high-shear homogenizer or a microfluidizer according to the manufacturer's instructions to reduce the droplet size and form a nanoemulsion.

-

The final nanoemulsion should appear translucent or milky white.

-

-

Characterization:

-

Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

-

4. Visualizations

4.1. Experimental Workflow

Caption: Workflow for the formulation and in vivo evaluation of this compound.

4.2. Hypothetical Signaling Pathway

Caption: Hypothetical antioxidant signaling pathway activated by this compound.

Disclaimer: These protocols and application notes are intended as a starting point for researchers. The optimal formulation for this compound will depend on the specific experimental conditions and should be determined through empirical testing. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

- 1. mdpi.com [mdpi.com]

- 2. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. aminer.cn [aminer.cn]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

Application Notes: (-)-Cedrusin as a Molecular Probe

Disclaimer: The following application notes and protocols are presented as a hypothetical case study. Currently, there is limited publicly available information regarding the specific biological activity and molecular targets of (-)-Cedrusin. The methodologies and potential applications described herein are based on the general properties of related benzofuran derivatives and the established workflows for developing natural products into molecular probes. These notes are intended for an audience of researchers, scientists, and drug development professionals to illustrate the potential utility of this compound and to provide a framework for its investigation as a molecular probe.

Introduction to this compound

This compound is a naturally occurring benzofuran derivative isolated from Styrax suberifolius. Benzofuran scaffolds are present in a variety of biologically active compounds, exhibiting a range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural complexity and potential for specific biological interactions make natural products like this compound attractive candidates for development as molecular probes to investigate cellular pathways and therapeutic targets.

A molecular probe is a specialized molecule used to study the properties of other molecules or structures. The development of this compound into a molecular probe would involve identifying its biological target, synthesizing a modified version (e.g., with a fluorescent tag), and utilizing this probe in various assays to elucidate its mechanism of action and to visualize its interactions within a biological system.

Hypothetical Biological Activity and Target Identification

Based on the known activities of other benzofuran derivatives, we hypothesize that this compound may possess anti-proliferative effects in cancer cells. The first step in developing it as a molecular probe is to identify its specific molecular target.

Workflow for Target Identification of this compound

For this hypothetical application, let us assume that through the above workflow, a specific kinase, "Kinase X," involved in a cancer cell proliferation pathway has been identified as the direct molecular target of this compound.

Synthesis of a this compound-Based Fluorescent Probe

To visualize the cellular localization and interaction of this compound, a fluorescent probe can be synthesized. This typically involves attaching a fluorophore to a position on the this compound molecule that is not critical for its binding to the target protein. A common strategy is to use "click chemistry" for its high efficiency and specificity.

Synthetic Scheme: this compound-Fluorophore Conjugation

Application Notes and Experimental Protocols

4.1. Application: Visualizing Cellular Uptake and Localization

The this compound-Fluor 488 probe can be used to determine the cellular uptake and subcellular localization of this compound in live or fixed cells using fluorescence microscopy.

Protocol 4.1.1: Live-Cell Imaging of Probe Localization

-

Cell Culture: Plate cancer cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.

-

Probe Preparation: Prepare a 10 mM stock solution of this compound-Fluor 488 in DMSO. Dilute to a final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

-

Cell Staining:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the medium containing the fluorescent probe to the cells.

-

Incubate for a specified time course (e.g., 15 min, 30 min, 1 hr, 4 hr) at 37°C in a 5% CO2 incubator.

-

-

Counterstaining (Optional): To visualize specific organelles, co-stain with organelle-specific dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria).

-

Imaging:

-

Wash the cells three times with pre-warmed PBS to remove the unbound probe.

-

Add fresh culture medium or imaging buffer.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., excitation/emission ~495/520 nm for Fluor 488).

-

4.2. Application: Quantifying Target Engagement in a Cell Population

Flow cytometry can be used with the fluorescent probe to quantify the percentage of cells that have taken up the probe and to measure the relative amount of target engagement.

Protocol 4.2.1: Flow Cytometry Analysis of Probe Uptake

-

Cell Preparation: Culture cancer cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

-

Probe Incubation: Incubate the cells (e.g., 1 x 10^6 cells/mL) with varying concentrations of the this compound-Fluor 488 probe (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C. Include an unstained control.

-

Washing: Wash the cells three times with cold PBS containing 1% bovine serum albumin (BSA) by centrifugation (300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 500 µL of PBS with 1% BSA.

-

Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore. Quantify the mean fluorescence intensity of the cell population.

4.3. Application: Characterizing Binding Affinity to the Purified Target Protein

Biophysical techniques such as Surface Plasmon Resonance (SPR) can be employed to determine the binding kinetics and affinity of this compound to its purified target protein (Kinase X).

Protocol 4.3.1: Surface Plasmon Resonance (SPR) Analysis

-

Protein Immobilization:

-

Immobilize purified recombinant Kinase X onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Activate the chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified Kinase X protein until the desired immobilization level is reached.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound (the unlabeled compound) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of this compound over the sensor chip surface containing the immobilized Kinase X.

-

Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

-

Regenerate the sensor chip surface between each injection using a mild regeneration solution (e.g., low pH glycine).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation

Table 1: Hypothetical Binding Affinity of this compound to Kinase X (SPR Data)

| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (nM) |

| This compound | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

| HeLa | 5.2 |

| A549 | 8.9 |

| MCF-7 | 3.5 |

Visualization of a Hypothetical Signaling Pathway

Hypothetical Signaling Pathway Inhibited by this compound

Troubleshooting & Optimization

Technical Support Center: Optimizing (-)-Cedrusin Extraction from Natural Sources

Welcome to the technical support center for the extraction of (-)-Cedrusin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this promising lignan from its natural sources.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Yield of Crude Extract

-

Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the likely causes and how can we improve it?

-

Answer: A low yield of the crude extract can stem from several factors related to the plant material itself and the initial extraction process. Here are the primary considerations and troubleshooting steps:

-

Improper Plant Material Preparation: The physical state of your starting material is critical.

-

Insufficient Drying: Residual moisture can lead to enzymatic degradation of this compound. Ensure the plant material is thoroughly dried using appropriate methods such as air drying, oven drying at low temperatures (40-60°C), or freeze-drying to prevent degradation of thermolabile compounds.[1]

-

Inadequate Grinding: A smaller particle size increases the surface area available for solvent penetration. The plant material should be ground to a fine, uniform powder.

-

-

Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched with the target compound.

-

This compound, as a lignan, is a fairly lipophilic polyphenol.[1] While its glycosides are more hydrophilic, the aglycone is more soluble in medium to polar organic solvents.

-

Aqueous mixtures of ethanol or methanol (typically 70-100%) are often effective for extracting lignans and their glycosides.[1] Purely aqueous extractions may be insufficient for this compound itself.

-

-

Inefficient Extraction Method: The chosen extraction technique significantly impacts efficiency.

-

Maceration: This simple soaking method may not be exhaustive. Ensure sufficient extraction time and agitation to maximize solvent-solute interaction.

-

Soxhlet Extraction: While generally more efficient than maceration, prolonged exposure to heat can degrade thermolabile compounds.[2] Consider the stability of this compound at the boiling point of your chosen solvent.

-

Modern Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase yield and reduce extraction time and solvent consumption.

-

-

Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent will result in a saturated solution, preventing further dissolution of the target compound. Increase the solvent-to-solid ratio to ensure complete extraction.

-

Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at an optimal temperature.

-

Issue 2: Low Purity of this compound in the Crude Extract

-

Question: Our crude extract has a high yield, but the concentration of this compound is very low, with many impurities. How can we improve the initial purity?

-

Answer: A low purity of the target compound in the crude extract is a common challenge. The following strategies can help to enrich for this compound during the initial extraction phase:

-

Sequential Extraction: This is a highly effective method for removing unwanted compounds.

-